

# Application Notes and Protocols: PSB-1115 Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025



These notes provide a comprehensive guide for researchers on the use of **PSB-1115**, a selective A2B adenosine receptor (A2BR) antagonist, in mouse models. The information covers recommended dosages, administration routes, and detailed experimental protocols based on published in vivo studies.

## **Quantitative Data Summary**

The dosage and administration of **PSB-1115** can vary significantly depending on the mouse model and the therapeutic area being investigated. The following table summarizes quantitative data from key studies.



| Mouse<br>Model                               | Therape<br>utic Area                | Dosage         | Administ<br>ration<br>Route                | Frequen<br>cy /<br>Schedul<br>e                                                                       | Vehicle                                       | Key<br>Outcom<br>es                                                                                         | Citations |
|----------------------------------------------|-------------------------------------|----------------|--------------------------------------------|-------------------------------------------------------------------------------------------------------|-----------------------------------------------|-------------------------------------------------------------------------------------------------------------|-----------|
| Syngenei<br>c<br>Melanom<br>a (B16-<br>F10)  | Cancer<br>Immunol<br>ogy            | 1 mg/kg        | Peritumo<br>ral (p.t.)                     | Daily for<br>4<br>consecuti<br>ve days,<br>starting<br>10 days<br>post-<br>tumor<br>implantati<br>on. | Phosphat<br>e-<br>Buffered<br>Saline<br>(PBS) | Delayed tumor growth, reduced MDSC accumula tion, increase d tumor-infiltrating CD8+ T cells and NKT cells. | [1][2][3] |
| Inflamma<br>tory Pain                        | Inflamma<br>tion /<br>Analgesi<br>a | 3 mg/kg        | Systemic<br>(e.g.,<br>Intraperit<br>oneal) | Not<br>specified                                                                                      | Not<br>specified                              | Dose-<br>depende<br>nt<br>analgesic<br>effect.                                                              | [4][5]    |
| Carragee<br>nan-<br>Induced<br>Edema         | Inflamma<br>tion                    | "High<br>dose" | Intraperit<br>oneal<br>(i.p.) or<br>Oral   | Pre-<br>treatment<br>before<br>carragee<br>nan<br>injection.                                          | Not<br>specified                              | Reduced paw edema formation                                                                                 | [4][5]    |
| Combinat<br>ion<br>Therapy<br>(Melano<br>ma) | Cancer<br>Immunol<br>ogy            | 1 mg/kg        | Peritumo<br>ral (p.t.)                     | Daily for<br>4<br>consecuti<br>ve days,<br>concurre<br>ntly with                                      | Phosphat<br>e-<br>Buffered<br>Saline<br>(PBS) | Enhance<br>d the<br>antitumor<br>efficacy<br>of<br>dacarbaz                                                 | [1][2]    |



## Methodological & Application

Check Availability & Pricing

chemoth ine (100 erapy. mg/kg, i.p.).

## **Signaling Pathway and Mechanism of Action**

**PSB-1115** functions by blocking the A2B adenosine receptor, which is often upregulated in pathological conditions like the tumor microenvironment.[6] High levels of extracellular adenosine in tumors activate A2BR on myeloid-derived suppressor cells (MDSCs), promoting immune suppression.[2] **PSB-1115** reverses this effect, enhancing the anti-tumor immune response.[1][2]





Click to download full resolution via product page

**Caption:** Mechanism of **PSB-1115** in the tumor microenvironment.

# **Experimental Protocols**

## Methodological & Application





Detailed methodologies are essential for reproducible in vivo experiments. Below are protocols for common models used to evaluate **PSB-1115**.

This protocol is adapted from studies using the B16-F10 melanoma model to assess the immunomodulatory effects of **PSB-1115**.[1][3][4]

#### A. Materials

- Animals: Female C57BL/6 mice, 6-8 weeks old.[1][4]
- Cells: B16-F10 murine melanoma cell line.[1]
- Reagents: PSB-1115 (water-soluble), sterile Phosphate-Buffered Saline (PBS) for vehicle and dilution.[1][7]
- Culture Medium: Dulbecco's modified Eagle's medium (DMEM) with 10% FBS, L-glutamine, penicillin, and streptomycin.[1]

#### B. Procedure

- Cell Culture: Culture B16-F10 cells in standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 2 x 10<sup>6</sup> cells/mL.
- Tumor Implantation: Subcutaneously inject 2 x 10 $^5$  B16-F10 cells (in 100  $\mu$ L PBS) into the right flank of each mouse.[1][3]
- Tumor Growth Monitoring: Monitor tumor growth daily using calipers once tumors become palpable. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 10 days after implantation).[1][3]
- Drug Administration:
  - PSB-1115 Group: Administer PSB-1115 at 1 mg/kg via peritumoral (p.t.) injection for four consecutive days.[1][3]



- Vehicle Control Group: Administer an equivalent volume of sterile PBS using the same route and schedule.[1]
- Endpoint Analysis:
  - Continue monitoring tumor volume daily.
  - Euthanize mice one day after the final injection.[3]
  - Isolate tumors and spleens for further analysis, such as flow cytometry to quantify immune cell populations (CD8+ T cells, NKT cells, CD11b+Gr1+ MDSCs) or measurement of cytokine levels (TNF-α, IFN-γ).[1][2]

This protocol evaluates the anti-inflammatory properties of **PSB-1115** in an acute inflammation model.[4][5]

#### A. Materials

- Animals: Male BALB/c or similar strain mice, 6-8 weeks old.
- Reagents: **PSB-1115**, 1% Carrageenan solution in sterile saline.
- Equipment: Plethysmometer for measuring paw volume.

#### B. Procedure

- Acclimatization: Allow mice to acclimate to the laboratory environment.
- Drug Administration: Administer **PSB-1115** (e.g., "high dose" or a dose range starting from 3 mg/kg) or vehicle via intraperitoneal (i.p.) or oral gavage at a specified time (e.g., 30-60 minutes) before the carrageenan injection.[4][5]
- Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[4]



- Edema Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[4]
- Data Analysis: Calculate the percentage increase in paw volume for each mouse relative to
  its baseline measurement. Determine the percentage of edema inhibition for the PSB-1115treated group compared to the vehicle-treated control group.[4]

## **Experimental Workflow Visualization**

A typical workflow for testing the in vivo efficacy of **PSB-1115** in a cancer model is outlined below.





Click to download full resolution via product page

**Caption:** General experimental workflow for **PSB-1115** in vivo efficacy studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Blockade of A2b Adenosine Receptor Reduces Tumor Growth and Immune Suppression Mediated by Myeloid-Derived Suppressor Cells in a Mouse Model of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of A2b adenosine receptor reduces tumor growth and immune suppression mediated by myeloid-derived suppressor cells in a mouse model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A2B adenosine receptor inhibition by the dihydropyridine calcium channel blocker nifedipine involves colonic fluid secretion PMC [pmc.ncbi.nlm.nih.gov]
- 7. PSB 1115 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [Application Notes and Protocols: PSB-1115 Dosage and Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679811#psb-1115-dosage-and-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com